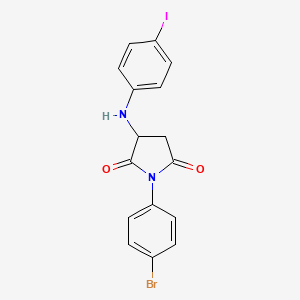
1-(4-Bromophenyl)-3-(4-iodoanilino)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromophenyl)-3-(4-iodoanilino)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine-2,5-diones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine and iodine atoms in the structure suggests that this compound may exhibit unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-3-(4-iodoanilino)pyrrolidine-2,5-dione typically involves the following steps:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-Bromophenyl Group: This step may involve the bromination of aniline derivatives followed by coupling with the pyrrolidine-2,5-dione core.
Introduction of the 4-Iodoanilino Group: This can be done through iodination of aniline derivatives followed by coupling with the pyrrolidine-2,5-dione core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Bromophenyl)-3-(4-iodoanilino)pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The aromatic rings can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (for halogen exchange) or organometallic reagents (for coupling reactions).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may yield compounds with altered oxidation states.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving bromine and iodine atoms.
Medicine: As a potential lead compound for the development of new drugs targeting specific diseases.
Industry: As an intermediate in the production of pharmaceuticals or other fine chemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromophenyl)-3-(4-iodoanilino)pyrrolidine-2,5-dione would depend on its specific interactions with molecular targets. These may include:
Binding to Enzymes or Receptors: The compound may bind to specific enzymes or receptors, modulating their activity.
Interference with Cellular Processes: The compound may interfere with cellular processes such as signal transduction or gene expression.
Induction of Chemical Reactions: The compound may induce chemical reactions within cells, leading to changes in cellular function.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Bromophenyl)-3-(4-chloroanilino)pyrrolidine-2,5-dione: Similar structure but with a chlorine atom instead of iodine.
1-(4-Bromophenyl)-3-(4-fluoroanilino)pyrrolidine-2,5-dione: Similar structure but with a fluorine atom instead of iodine.
1-(4-Bromophenyl)-3-(4-methoxyanilino)pyrrolidine-2,5-dione: Similar structure but with a methoxy group instead of iodine.
Uniqueness
The presence of both bromine and iodine atoms in 1-(4-Bromophenyl)-3-(4-iodoanilino)pyrrolidine-2,5-dione makes it unique compared to other similar compounds. These halogen atoms can significantly influence the compound’s reactivity, biological activity, and physical properties.
Propiedades
IUPAC Name |
1-(4-bromophenyl)-3-(4-iodoanilino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrIN2O2/c17-10-1-7-13(8-2-10)20-15(21)9-14(16(20)22)19-12-5-3-11(18)4-6-12/h1-8,14,19H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWACYZHYGGOBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)NC3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrIN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(2-Fluorophenyl)methyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B4917670.png)


![1-(4-nitrophenyl)-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B4917693.png)
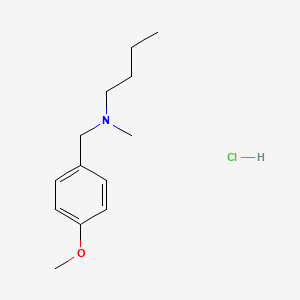
![N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B4917702.png)
![N-[(3,5-dimethyl-1-adamantyl)methyl]-4-methoxybenzamide](/img/structure/B4917706.png)
![4-(4-ethoxyphenyl)-5-[(4-ethoxyphenyl)amino]-2-(4-morpholinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B4917707.png)
![N'-[(2,4-dimethoxy-3-methylphenyl)methyl]-N'-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine](/img/structure/B4917725.png)
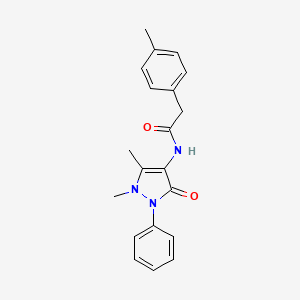
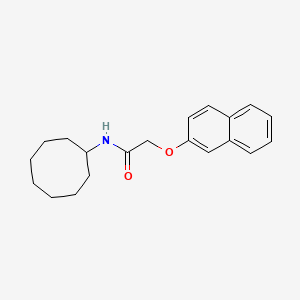
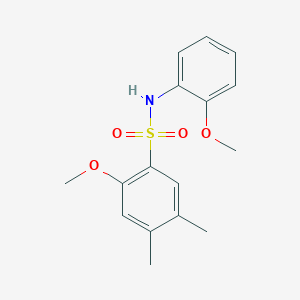
![N-ethyl-N-methyl-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B4917750.png)
![N~2~-(2,5-dimethylphenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4917764.png)
